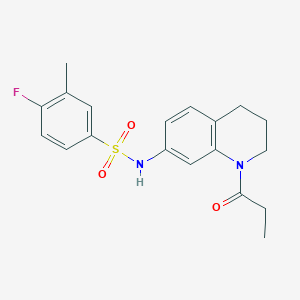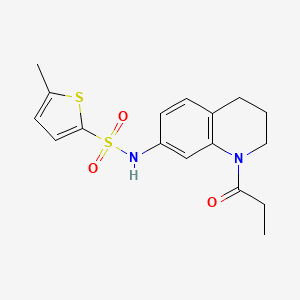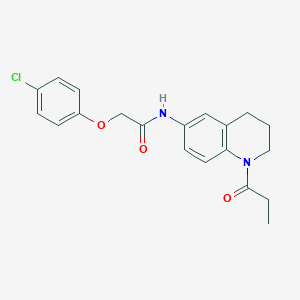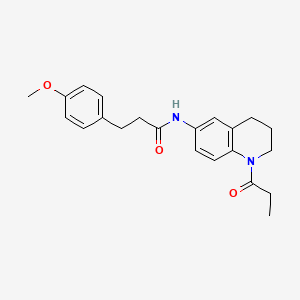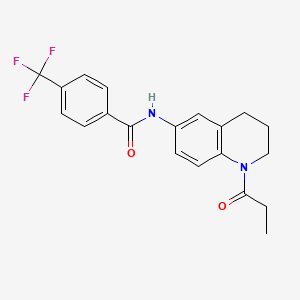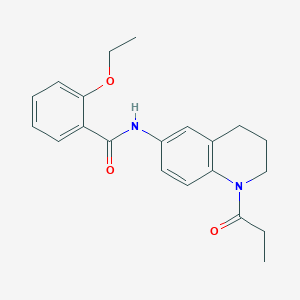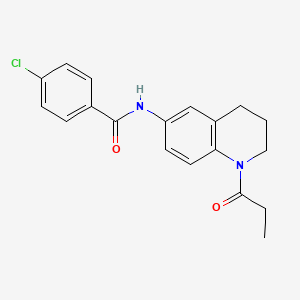
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CPHB, is a small molecule that has been studied for its potential therapeutic applications. CPHB is a derivative of the quinoline family of compounds, which have been studied for their pharmacological properties. CPHB has been found to have a variety of biochemical and physiological effects, and its synthesis has been well-researched.
科学的研究の応用
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, this compound has been studied for its ability to inhibit the growth of certain cancer cells. In the field of neuroscience, this compound has been studied for its ability to modulate neurotransmitter release and to reduce inflammation. This compound has also been studied for its potential to improve cognitive function and memory in animal models.
作用機序
The mechanism of action of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, including the 5-HT1A receptor, which is involved in the regulation of serotonin levels. This compound is also believed to interact with other receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, modulate neurotransmitter release, and inhibit the growth of certain cancer cells. This compound has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory experiments include its low toxicity, its wide range of therapeutic potential, and its high yield in the synthesis process. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to interact with other molecules, and its potential to cause adverse effects in certain individuals.
将来の方向性
The potential future directions for 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research include further studies into its mechanism of action, its potential to improve cognitive function and memory in humans, its potential to treat various diseases, and its potential to be used as a therapeutic agent in combination with other drugs. Additionally, further studies into the synthesis of this compound, its pharmacokinetics, and its toxicity profile are needed to fully understand its therapeutic potential.
合成法
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoyl chloride with an amine. This reaction produces the desired product in high yields. The second step involves the reaction of the product with an aldehyde or ketone to form the desired product. This reaction is also highly efficient and produces the desired product in high yields.
特性
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPPLAPUDOOVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



